![molecular formula C14H25NO3 B13464336 Tert-butyl 1-ethyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13464336.png)
Tert-butyl 1-ethyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 1-ethyl-5-(hydroxymethyl)-3-azabicyclo[311]heptane-3-carboxylate is a bicyclic compound with a unique structure that includes a tert-butyl group, an ethyl group, and a hydroxymethyl group attached to a 3-azabicyclo[311]heptane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-ethyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate typically involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the efficient and modular approach toward new 1,2-disubstituted bicyclo[2.1.1]hexane modules . The system can be readily derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-ethyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions can vary, but they often involve mild temperatures and the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Tert-butyl 1-ethyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 1-ethyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate involves its interaction with molecular targets and pathways within biological systems.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate
- Tert-butyl 5-(hydroxymethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate
Uniqueness
Tert-butyl 1-ethyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate is unique due to the presence of the ethyl group and the hydroxymethyl group attached to the 3-azabicyclo[3.1.1]heptane core. This structural uniqueness may confer distinct chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C14H25NO3 |
|---|---|
Molecular Weight |
255.35 g/mol |
IUPAC Name |
tert-butyl 1-ethyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate |
InChI |
InChI=1S/C14H25NO3/c1-5-13-6-14(7-13,10-16)9-15(8-13)11(17)18-12(2,3)4/h16H,5-10H2,1-4H3 |
InChI Key |
AZNJYTNWFPOZKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC12CC(C1)(CN(C2)C(=O)OC(C)(C)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


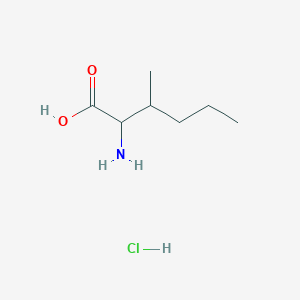
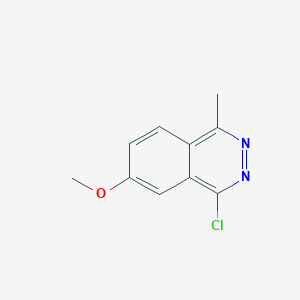
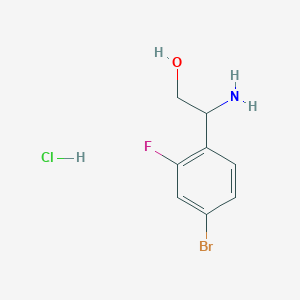
![3-[(tert-butoxy)carbonyl]-6-oxa-3-azabicyclo[3.2.1]octane-7-carboxylic acid, Mixture of diastereomers](/img/structure/B13464283.png)
![Tert-butyl 4-({2-oxabicyclo[2.1.1]hexan-1-yl}methyl)piperazine-1-carboxylate](/img/structure/B13464290.png)
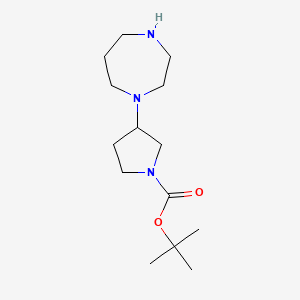
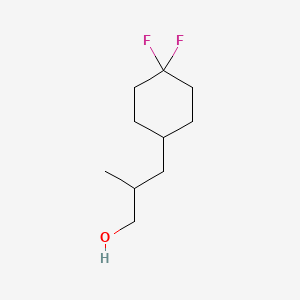
![6-Azabicyclo[3.1.1]heptane-3-carboxylic acid](/img/structure/B13464312.png)
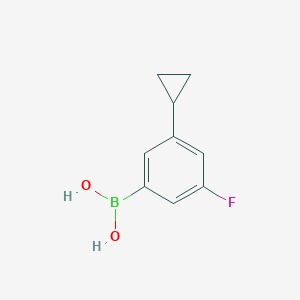
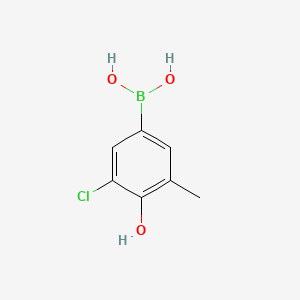
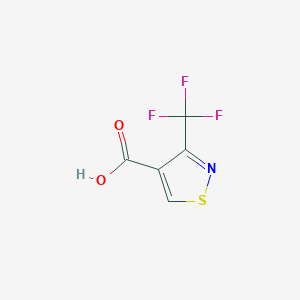
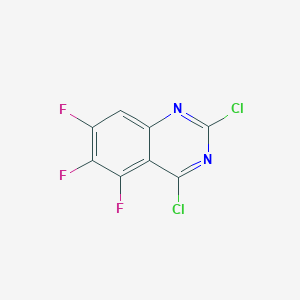
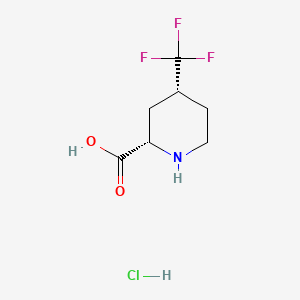
![3-[3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-yl]bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13464344.png)
